molecular formula C19H18F3NO4S B2854980 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034527-81-4

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2854980
CAS No.: 2034527-81-4
M. Wt: 413.41
InChI Key: VSZLHSCIKSUUQR-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone (CAS 2034527-81-4) is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure with a 1,4-thiazepane ring core in its sulfone form (1,1-dioxide), a phenyl substituent, and a multi-fluorinated, methoxy-bearing aromatic ketone group . It has a molecular formula of C 19 H 18 F 3 NO 4 S and a molecular weight of 413.4 g/mol . Compounds containing the 1,4-thiazepane scaffold and related structures are of significant interest in medicinal chemistry and drug discovery. Research into similar molecules has explored various biological activities, including the inhibition of ion channels such as Nav1.7 and Nav1.8, which are prominent targets for pain management and neuropathic conditions . The distinct structural features of this compound—including the sulfone group and the trifluoromethoxyphenyl moiety—make it a valuable chemical entity for developing new pharmacological tools or as a lead structure in hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening, mechanism-of-action studies, and as a building block for synthesizing more complex molecules. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S/c1-27-18-16(21)13(11-14(20)17(18)22)19(24)23-8-7-15(28(25,26)10-9-23)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZLHSCIKSUUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone (CAS Number: 2034527-81-4) is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of thiazepanes and incorporates various functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3NO4SC_{19}H_{18}F_{3}NO_{4}S, with a molecular weight of 413.4 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC19H18F3NO4SC_{19}H_{18}F_{3}NO_{4}S
Molecular Weight413.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The presence of the dioxido group and the trifluoromethoxyphenyl moiety enhances its chemical reactivity and potential biological interactions.

Research indicates that compounds similar to this thiazepane derivative exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Many thiazepane derivatives act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.
  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, altering their function.

Antimicrobial Activity

Several studies have explored the antimicrobial effects of thiazepane derivatives. For instance:

  • Case Study 1 : A related thiazepane compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL.

Anticancer Activity

Thiazepane derivatives have also been evaluated for their anticancer properties:

  • Case Study 2 : In vitro studies showed that a structurally similar compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to decrease cell viability significantly at concentrations above 5 µM.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential:

  • Case Study 3 : Research indicated that thiazepane derivatives could inhibit pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a possible application in treating inflammatory diseases.

Computational Predictions

Computational methods such as Quantitative Structure–Activity Relationship (QSAR) modeling have been utilized to predict the biological activity of this compound based on its chemical structure. These models suggest that modifications to the phenyl or dioxido groups could enhance or diminish biological efficacy.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis of this thiazepan-derived methanone involves multi-step organic reactions. Key steps include:

  • Ring formation : Cyclization of precursors (e.g., thiols and amines) under reflux with solvents like ethanol or dichloromethane, often catalyzed by bases (e.g., NaOH) to form the 1,4-thiazepane core .
  • Functionalization : Introduction of the phenyl and trifluoromethoxyphenyl groups via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–100°C) and anhydrous conditions .
  • Sulfone formation : Oxidation of the thiazepane sulfur using agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxido moiety .
    Optimization : Yield improvements (>70%) are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorine splitting in the 2,4,5-trifluoro group) and confirms stereochemistry .
  • X-ray Crystallography : Resolves the 3D structure, including bond angles and sulfur oxidation state. Software like SHELXL refines crystallographic data, while ORTEP-III generates publication-quality molecular diagrams .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450) and detects impurities .
  • IR Spectroscopy : Confirms sulfone (SO₂) stretches at ~1300 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

  • Electron density distribution : Localize reactive sites (e.g., electron-deficient trifluoromethoxyphenyl group) for electrophilic substitution .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions with biological targets (e.g., enzyme active sites) .
  • Solvation effects : Simulate solvent interactions using the polarizable continuum model (PCM) to optimize solubility for in vitro assays .
    Validation : Compare computed vibrational spectra (IR) and dipole moments with experimental data to refine accuracy .

Advanced: How can contradictory biological activity data across assay models be resolved?

Contradictions (e.g., varying IC₅₀ values in cancer vs. microbial assays) arise from:

  • Assay-specific conditions : Differences in pH, serum proteins, or cell lines. Normalize data using Z-score transformations and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic stability : Evaluate compound degradation via LC-MS in liver microsomes to identify labile groups (e.g., methoxy hydrolysis) .
  • Off-target effects : Use CRISPR-Cas9 knockouts or siRNA silencing to isolate primary targets (e.g., kinase inhibition) from secondary pathways .

Advanced: What SAR strategies can elucidate the pharmacophore of this compound?

  • Scaffold modulation : Synthesize analogs with thiazepane ring substitutions (e.g., replacing sulfur with oxygen) to assess rigidity and bioavailability .
  • Substituent scanning : Systematically vary fluorine and methoxy positions on the aryl groups to map steric/electronic effects on binding affinity .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate structural changes with ADME properties .
  • Molecular docking : Use AutoDock Vina to simulate interactions with proposed targets (e.g., COX-2 for anti-inflammatory activity) and validate with mutagenesis studies .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, refining with twin-law matrices .
  • Disorder modeling : Use SHELXL to model split positions for flexible groups (e.g., phenyl rings), improving R-factor convergence (<0.05) .
  • Absolute configuration : Confirm via anomalous dispersion (Cu Kα radiation) or Flack parameter analysis in chiral derivatives .

Advanced: What experimental designs mitigate batch-to-batch variability in biological testing?

  • Block randomization : Assign compound batches to assay plates using randomized block designs to control for plate effects .
  • Stability profiling : Pre-test compounds under assay conditions (e.g., 37°C, 5% CO₂) to exclude degradation artifacts .
  • Multivariate analysis : Apply PCA (principal component analysis) to batch metadata (e.g., purity, solvent residues) and correlate with activity outliers .

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